molecular formula C12H11ClO3 B8474197 ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate

ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate

Cat. No.: B8474197
M. Wt: 238.66 g/mol
InChI Key: UGAAYCHCCALRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate is an organic compound characterized by the presence of a chlorophenyl group attached to an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the ethyl acetoacetate acts as the nucleophile, and the 4-chlorobenzaldehyde serves as the electrophile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-chlorophenyl)-2-oxobutanoate: Similar structure but lacks the double bond in the butenoate moiety.

    Methyl (E)-4-(4-chlorophenyl)-2-oxobut-3-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both the chlorophenyl group and the oxobutenoate moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C12H11ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-8H,2H2,1H3

InChI Key

UGAAYCHCCALRHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the p-chlorobenzalpyruvic acid from step A in wet ethyl acetate was added triethylamine (11.1 g, 0.11 moL) at a rate less than 0.5 mL/min followed by azeotropic removal of water. Ethyl chloroformate (11.9 g, 0.11 moL) was then added at room temperature over a one hour period and the batch aged one hour to effect complete reaction. Workup followed, as in Example 1, to afford ethyl p-chlorobenzalpyruvate in 99% yield.
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